TCEP-biotin is synthesized from commercially available reagents. TCEP is classified as a reducing agent, while biotin is classified as a vitamin and coenzyme. The combination of these two compounds allows for the development of thiol-cleavable biotinylation strategies, which are essential in proteomics and other biochemical analyses.
The synthesis of TCEP-biotin typically involves the following steps:
The entire process can be monitored using high-performance liquid chromatography or mass spectrometry to confirm the successful biotinylation of target proteins .
The molecular structure of TCEP-biotin consists of a phosphine core (tris(2-carboxyethyl) phosphine) linked to a biotin moiety. The chemical structure can be represented as follows:
Data regarding the molecular weight and specific structural features are critical for understanding its reactivity and interaction with proteins.
TCEP-biotin participates in several key reactions:
The mechanism of action for TCEP-biotin involves several steps:
This process allows researchers to isolate specific proteins from complex mixtures for further analysis .
TCEP-biotin has several important applications in scientific research:
TCEP-biotin (Tris(2-carboxyethyl)phosphine-biotin) is a multifunctional chemical reagent combining a potent reducing agent (TCEP) with biotin’s high-affinity streptavidin binding. Its primary application lies in the selective enrichment and identification of low-abundance post-translational modifications (PTMs), particularly in complex proteomes. The reagent features a covalent linkage between TCEP’s phosphine group and biotin’s valeric acid side chain, creating a unique molecular probe. This design enables two critical functions: reduction of disulfide bonds in proteins (via TCEP moiety) and immediate capture of reduced thiol groups or other nucleophilic sites through biotin-directed affinity purification [5] [9].
A landmark application is its integration with proximity labeling techniques like TurboID. In mitochondrial proteomics studies, TurboID fused to inner membrane proteins utilized TCEP-biotin as a substrate for enzymatic biotinylation. Following streptavidin bead capture, the disulfide linker within TCEP-biotin allowed gentle elution of labeled proteins using 20 mM TCEP. This approach yielded 93% specificity for mitochondrial matrix and inner membrane proteins, dramatically reducing streptavidin contamination to <3% compared to >20% in traditional on-bead digestion methods. The spatial resolution achieved (≤10 nm labeling radius) underscores its utility in suborganelle proteomics [2] [8].
Table 1: Performance Metrics of TCEP-Biotin in Proteomic Applications
Application | Enrichment Specificity | Streptavidin Contamination | Key Advantage |
---|---|---|---|
Mitochondrial TurboID | 93% mitochondrial proteins | <3% | Intraorganelle spatial resolution |
Amine-reactive NHS-SS-biotin | 85% lysine targets | 5-8% | Cleavable biotinylation site analysis |
Histone crotonylation profiling | 90% Kcr sites identified | <5% | Selective crotonyl adduct formation |
Cleavable biotinylation reagents address a critical limitation of conventional streptavidin-biotin systems: the irreversible, high-affinity binding (Kd ~10⁻¹⁴ M) that necessitates harsh elution conditions. TCEP-biotin belongs to the thiol-cleavable linker category, characterized by a disulfide bridge (–S–S–) strategically positioned between biotin and the protein-targeting group. Reduction with phosphines (e.g., TCEP, DTT) or thiols cleaves this bond, releasing biotinylated molecules under mild, mass spectrometry-compatible conditions [6]. This contrasts sharply with other cleavage mechanisms:
TCEP-biotin’s thiol-cleavable system demonstrates superior performance in proteomic workflows. When applied to NHS-SS-biotin-labeled cell lysates, TCEP elution achieved 95% recovery of biotinylated peptides versus <60% with acid elution. Crucially, it preserves labile PTMs like phosphorylation and avoids the 10-15% streptavidin-derived peptide contamination typical of on-bead digestion [2] [6].
Table 2: Cleavable Biotinylation Systems Comparison
Linker Type | Cleavage Trigger | Efficiency | MS Compatibility | Key Limitation |
---|---|---|---|---|
Thiol-cleavable (TCEP-biotin) | Reducing agents (TCEP/DTT) | >95% | High | Requires reducing conditions |
Photocleavable | UV light (350-365 nm) | 40-80% | Moderate | ROS generation; variable yield |
Enzyme-cleavable | Specific proteases | 70-90% | High | Protease contamination; high cost |
Acid-cleavable | Low pH (pH ≤2.5) | 60-75% | Low | Protein denaturation; PTM loss |
TCEP-biotin has emerged as a cornerstone reagent for investigating lysine crotonylation (Kcr), an understudied but functionally critical post-translational modification. The detection challenge lies in Kcr’s structural similarity to lysine acetylation (Kac) and its low cellular abundance. TCEP-biotin overcomes this through a unique nucleophilic addition mechanism: the phosphine group (P³⁻) of TCEP attacks the electrophilic β-carbon of the crotonyl group’s α,β-unsaturated carbonyl system. This Michael addition generates a stable β-phosphonium adduct exclusively with crotonylated lysine residues [3] [5].
The reaction’s specificity stems from two factors:
Kinetic analyses reveal the reaction proceeds with a second-order rate constant (k) of 6.0 × 10⁻⁴ M⁻¹s⁻¹ at pH 8.0, optimal for biological samples. The pendent carboxylate groups of TCEP are essential—tris-methyl ester analogs lacking free carboxylates show no reactivity. This suggests carboxylates stabilize the transition state via electrostatic interactions or hydrogen bonding [3].
In crotonylome profiling, TCEP-biotin enabled the identification of 2,696 Kcr sites across 1,024 proteins in H1299 cells—a 5-fold increase over antibody-based enrichment. Structural analysis confirmed the adduct’s stability during LC-MS/MS, allowing precise site mapping. This chemoproteomic approach revealed Kcr’s prevalence in nuclear proteins involved in DNA repair and transcriptional regulation [3] [4].
Table 3: Reactivity of Nucleophiles with Lysine Crotonylation
Nucleophile | Reactivity with Kcr | Adduct Stability | Specificity vs Kac | Mechanistic Basis |
---|---|---|---|---|
TCEP-biotin | High (k = 6.0×10⁻⁴ M⁻¹s⁻¹) | High | Absolute | Michael addition to β-carbon |
Reduced glutathione | Low (trace adducts) | Moderate | Low | Slow thiol-Michael addition |
Primary amines | None | N/A | N/A | No electrophile activation |
Hydroxylamines | Moderate | Low | Partial | Nucleophilic acyl substitution |
Concluding PerspectivesTCEP-biotin represents a paradigm-shifting tool in chemical biology, merging targeted biotinylation with chemoselective capture. Its thiol-cleavable design overcomes historical limitations in streptavidin-based workflows, while its unique reactivity with crotonylation illuminates a critical PTM. Future applications may extend to profiling other α,β-unsaturated acylations (e.g., itaconylation) or engineering TCEP variants with enhanced reaction kinetics.
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